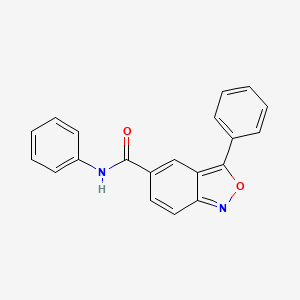
N,3-diphenyl-2,1-benzoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoxazole is a heterocyclic compound with a bicyclic structure, which consists of the fusion of benzene and oxazole . It is an important scaffold that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas .
Synthesis Analysis
Benzoxazoles can be synthesized through several methods. One common method involves the cyclization of 2-aminophenols with carboxylic acids, aldehydes, or ketones . Another method involves electrophilic substitution, cyclization, reduction, and amide formation .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be confirmed using techniques such as 1H NMR, 13C NMR, and HRMS .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo various chemical reactions. For instance, they can be used as starting materials for different mechanistic approaches in drug discovery .
Applications De Recherche Scientifique
Fluorographic Detection Techniques
One significant application of related benzoxazole derivatives is in fluorographic detection methods for tritium-labelled proteins and nucleic acids in polyacrylamide gels. This method enhances the detection sensitivity for radioactively labeled molecules, offering a more efficient way to visualize and quantify these molecules in biological research (Bonner & Laskey, 1974).
Synthesis of Macrolides
Benzoxazole derivatives have been utilized in the synthesis of complex organic compounds like macrolides. The photooxygenation of oxazoles, closely related to benzoxazoles, has been applied to the synthesis of recifeiolide, curvularin, and other macrolides, highlighting its utility in synthetic organic chemistry for creating biologically active compounds (Wasserman, Gambale, & Pulwer, 1981).
Antioxidative and Antiproliferative Activities
Research has shown that benzimidazole/benzothiazole-2-carboxamides, compounds structurally similar to N,3-diphenyl-2,1-benzoxazole-5-carboxamide, exhibit significant antioxidative and antiproliferative activities. These compounds have been tested against human cancer cells, indicating potential applications in the development of anticancer therapies (Cindrić et al., 2019).
Antibacterial Agents
Novel analogs containing benzothiazole, a structure related to benzoxazole, have demonstrated promising antibacterial activity. This discovery opens pathways for the development of new antibacterial agents to combat resistant bacterial strains, emphasizing the compound's potential in medicinal chemistry (Palkar et al., 2017).
Central Nervous System Disorders
The scaffold hybridization strategy involving the combination of pharmacophores linked to benzoxazole derivatives has led to the discovery of potent ligands for the dopamine D3 receptor. These findings suggest potential therapeutic applications for central nervous system disorders, including the development of novel antipsychotic agents (Bonifazi et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N,3-diphenyl-2,1-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c23-20(21-16-9-5-2-6-10-16)15-11-12-18-17(13-15)19(24-22-18)14-7-3-1-4-8-14/h1-13H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDYFYMTMBIZIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-naphthalen-1-yl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2665194.png)
![2-{[1-(Aminomethyl)-4,4-difluorocyclohexyl]oxy}ethan-1-ol](/img/structure/B2665195.png)
![1-(4-chlorophenyl)-7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2665197.png)
![8-(4-bromophenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2665200.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methylbenzenesulfonamide](/img/structure/B2665202.png)
![N-(3,5-dimethylphenyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2665203.png)
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2665204.png)
![Ethyl 1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate](/img/structure/B2665209.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 3-(3,4-dimethylbenzenesulfonamido)propanoate](/img/structure/B2665211.png)
![2-[1-[(4-chlorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2665212.png)
![2-cyano-N-({[(3,4-dichlorobenzyl)oxy]imino}methyl)-3-phenylacrylamide](/img/structure/B2665213.png)
![1-[(2,6-Dichloropyridin-3-yl)sulfonyl]-7-phenyl-1,4-diazepan-5-one](/img/structure/B2665215.png)
![2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2665216.png)
